molecular formula C20H20O5 B2922907 3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoic acid CAS No. 777857-61-1

3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoic acid

Cat. No.: B2922907
CAS No.: 777857-61-1
M. Wt: 340.375
InChI Key: LTNQBFQMHGWUED-UHFFFAOYSA-N
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Description

3-(4,11-Dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoic acid is a complex organic compound with the molecular formula C20H20O5

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran core. Subsequent functional group modifications, such as oxidation and esterification, are performed to introduce the propanoic acid moiety.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions are typically performed using strong nucleophiles such as sodium hydride (NaH) or sodium methoxide (NaOCH3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Formation of alcohols and aldehydes.

  • Substitution: Formation of various substituted benzofurans and derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research applications, including:

  • Chemistry: Used as a building block in the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential biological activities, such as anti-inflammatory and antioxidant properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

  • Benzofuran derivatives: Similar compounds include various benzofuran derivatives with different substituents and functional groups.

  • Chromen derivatives: Compounds with similar chromen structures but different substituents.

Uniqueness: 3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoic acid is unique due to its specific structural features, such as the presence of the 6,7,8,9-tetrahydro-2H-benzofuro[3,2-g]chromen core and the 4,11-dimethyl-2-oxo group. These features contribute to its distinct chemical and biological properties.

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Properties

IUPAC Name

3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O5/c1-10-12(7-8-17(21)22)20(23)25-18-11(2)19-15(9-14(10)18)13-5-3-4-6-16(13)24-19/h9H,3-8H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTNQBFQMHGWUED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C(C3=C(C=C12)C4=C(O3)CCCC4)C)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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